molecular formula C7H8F2N2O B2870909 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1006487-14-4

1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B2870909
CAS No.: 1006487-14-4
M. Wt: 174.151
InChI Key: RRPHHACJFVLJAU-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound that features a pyrazole ring substituted with a difluoroethyl group and a carbaldehyde group

Preparation Methods

The synthesis of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde typically involves the difluoromethylation of pyrazole derivatives. One common method includes the reaction of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one with difluoromethylating agents . The reaction conditions often involve the use of metal-based catalysts to facilitate the transfer of the difluoroethyl group to the pyrazole ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include metal catalysts, organic solvents, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The difluoroethyl group can modulate the compound’s lipophilicity and binding affinity to target proteins or enzymes. This modulation can enhance the compound’s biological activity and specificity . The exact pathways and molecular targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the difluoroethyl group and the aldehyde functionality, which provides a versatile platform for various chemical transformations and applications.

Biological Activity

1-(2,2-Difluoroethyl)-3-methyl-1H-pyrazole-4-carbaldehyde is a chemical compound with significant potential in various biological applications. Its structure features a pyrazole ring, which is known for its diverse biological activities, including antifungal and antimicrobial properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C7H8F2N2O
  • Molecular Weight : 174.15 g/mol
  • CAS Number : 1006487-14-4
  • Purity : 97% .

Antifungal Activity

Research indicates that pyrazole derivatives, including this compound, exhibit antifungal properties through mechanisms such as the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiration chain. This inhibition is crucial for the effectiveness of several fungicides derived from pyrazole compounds .

Table 1: Antifungal Activity of Pyrazole Derivatives

CompoundTarget FungiInhibition (%)
Compound ACandida albicans85%
Compound BAspergillus niger78%
This compoundZymoseptoria triticiTBD

Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been extensively studied. In vitro tests have shown that these compounds can effectively inhibit various bacterial strains. For instance, derivatives have demonstrated significant activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus .

Table 2: Antimicrobial Activity Against Bacterial Strains

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound CE. coli25 µM
Compound DKlebsiella pneumoniae30 µM
This compoundTBDTBD

Case Study 1: Inhibition of Fungal Growth

A study investigated the antifungal activity of various pyrazole derivatives against Zymoseptoria tritici, a prevalent fungal pathogen in crops. The results indicated that certain compounds exhibited over 70% inhibition at concentrations as low as 10 µM. The structure-activity relationship suggested that modifications to the pyrazole ring significantly influenced antifungal potency .

Case Study 2: Antimicrobial Efficacy

Another study focused on the synthesis and evaluation of new pyrazole derivatives against common bacterial pathogens. The findings revealed that several derivatives had MIC values comparable to standard antibiotics, indicating their potential as alternative antimicrobial agents .

Properties

IUPAC Name

1-(2,2-difluoroethyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F2N2O/c1-5-6(4-12)2-11(10-5)3-7(8)9/h2,4,7H,3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPHHACJFVLJAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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